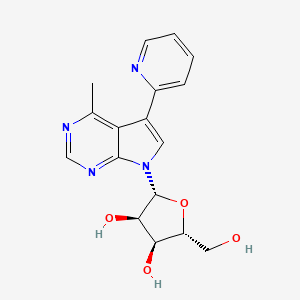
Antileishmanial agent-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial agent-4 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Leishmaniasis manifests in three major forms: visceral, cutaneous, and mucocutaneous, each with varying degrees of morbidity and mortality . The development of this compound aims to provide a more effective and less toxic alternative to existing treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antileishmanial agent-4 involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of hydrazine with pyrazole derivatives, followed by cyclization and functional group modifications . The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Antileishmanial agent-4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
科学研究应用
Antileishmanial agent-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of antileishmanial agent-4 involves multiple molecular targets and pathways:
相似化合物的比较
Similar Compounds
Similar compounds include other antileishmanial agents such as:
Miltefosine: An oral antileishmanial drug with a different mechanism of action, primarily affecting lipid-dependent cell signaling pathways.
Amphotericin B: A polyene antifungal with antileishmanial activity, known for its high toxicity.
Pentamidine: An aromatic diamidine used to treat leishmaniasis, with a different spectrum of activity and side effects.
Uniqueness
Antileishmanial agent-4 is unique due to its specific targeting of pteridine reductase 1 and its potential for reduced toxicity compared to existing treatments . Its synthetic versatility also allows for the development of various derivatives with enhanced efficacy and safety profiles .
属性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-methyl-5-pyridin-2-ylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c1-9-13-10(11-4-2-3-5-18-11)6-21(16(13)20-8-19-9)17-15(24)14(23)12(7-22)25-17/h2-6,8,12,14-15,17,22-24H,7H2,1H3/t12-,14-,15-,17-/m1/s1 |
InChI 键 |
VPFOJIOMTTWDIZ-DNNBLBMLSA-N |
手性 SMILES |
CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C4=CC=CC=N4 |
规范 SMILES |
CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


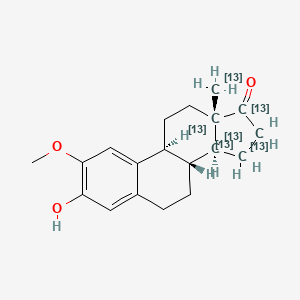
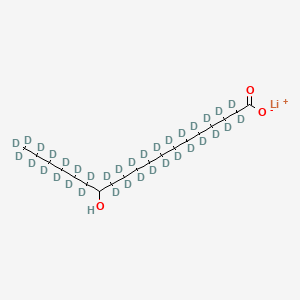
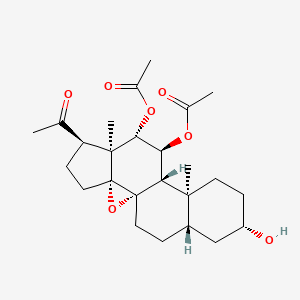
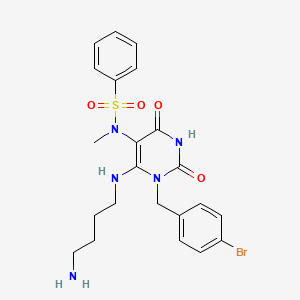
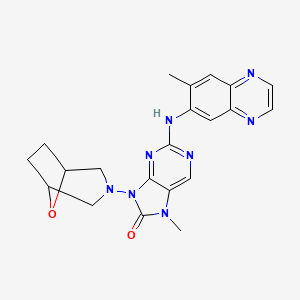
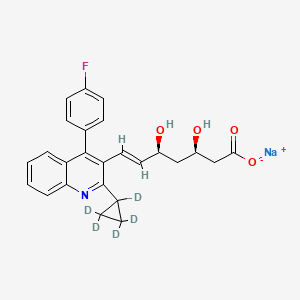
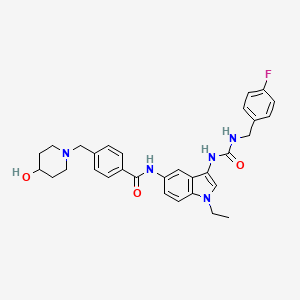
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)

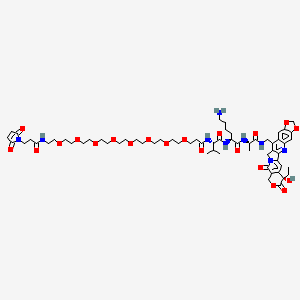
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
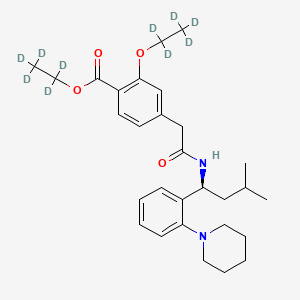
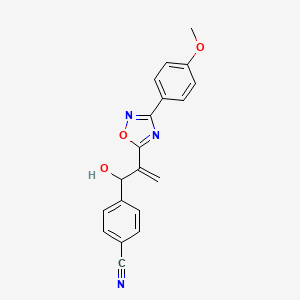
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
